(4-Bromo-6-methylpyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-6-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 6th position, and a hydroxymethyl group at the 3rd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methylpyridin-3-yl)methanol typically involves the bromination of 6-methylpyridin-3-ylmethanol. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-6-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 4-Bromo-6-methylpyridine-3-carboxaldehyde or 4-Bromo-6-methylpyridine-3-carboxylic acid.
Reduction: 4-Hydroxy-6-methylpyridin-3-ylmethanol.
Substitution: 4-Azido-6-methylpyridin-3-ylmethanol or 4-Cyano-6-methylpyridin-3-ylmethanol.
Scientific Research Applications
(4-Bromo-6-methylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Bromo-6-methylpyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-6-methylpyridin-2-yl)methanol
- (6-Methylpyridin-3-yl)methanol
- (4-Bromo-2-methylpyridin-3-yl)methanol
Uniqueness
(4-Bromo-6-methylpyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom at the 4th position and the hydroxymethyl group at the 3rd position provides distinct chemical properties compared to its analogs .
Properties
Molecular Formula |
C7H8BrNO |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
(4-bromo-6-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-7(8)6(4-10)3-9-5/h2-3,10H,4H2,1H3 |
InChI Key |
DWGKNOVTCABSHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.